molecular formula C17H14N2O4 B2819154 3-(4-Methoxybenzamido)benzofuran-2-carboxamide CAS No. 477511-14-1

3-(4-Methoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2819154
CAS RN: 477511-14-1
M. Wt: 310.309
InChI Key: KFXNITKYSNUJLC-UHFFFAOYSA-N
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Description

“3-(4-Methoxybenzamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . The benzofuran core is present in many biologically active natural products and is a popular scaffold when designing drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxybenzamido)benzofuran-2-carboxamide” is represented by the linear formula C18H17NO3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamides include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .

Scientific Research Applications

Antibacterial Activity

The search for novel antimicrobial agents is crucial due to the rise in drug-resistant bacterial strains. Furan derivatives, including 3-(4-Methoxybenzamido)benzofuran-2-carboxamide , have garnered attention for their therapeutic potential. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized furan derivatives using innovative methods, emphasizing their efficacy in combating microbial resistance.

Medicinal Chemistry

Furan-containing compounds have been explored for their pharmacological benefits. The furan nucleus serves as a versatile scaffold for drug design. Researchers have investigated the therapeutic advantages of furan derivatives, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . The unique structural features of 3-(4-Methoxybenzamido)benzofuran-2-carboxamide contribute to its potential as a medicinal agent.

Drug Delivery Systems

The unique structure of furan derivatives allows for modification and incorporation into drug delivery systems. Researchers can explore prodrug strategies, nanoparticle formulations, or targeted delivery approaches using this compound. Its solubility, stability, and bioavailability are essential considerations.

Future Directions

Benzofuran derivatives have shown a wide range of antimicrobial and anticancer properties . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests potential future directions in the exploration and development of “3-(4-Methoxybenzamido)benzofuran-2-carboxamide” and similar compounds.

properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNITKYSNUJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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